
3-(Trifluoromethyl)-1,8-naphthyridine
Vue d'ensemble
Description
Trifluoromethyl-containing compounds are important in the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
The reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied . The radicals are readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source, with concomitant reduction of water .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the fluorine atom and the pyridine structure .
Applications De Recherche Scientifique
DNA Targeting Agents
- Scientific Field : Biochemistry
- Application Summary : Trifluoromethyl-β-diketones have been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
- Methods of Application : The compounds were synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Results : The synthesized analogs were screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Antiviral Agents
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Isatin derivatives, including those with the trifluoromethyl group, have been synthesized as broad-spectrum antiviral agents .
- Methods of Application : A series of new isatin derivatives was designed and synthesized . The antiviral activities of the synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
- Results : Compounds displayed high antiviral activity against H1N1, HSV-1, and COX-B3 with IC50 values of 0.0027, 0.0022, and 0.0092 µM, respectively . The selected compounds exhibited a decrease in viral gene expression .
FDA-Approved Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Trifluoromethyl (TFM, -CF3) groups have been incorporated into many FDA-approved drugs over the past 20 years . These drugs have been used to treat various diseases and disorders .
- Methods of Application : The specific methods of application vary depending on the drug and its intended use .
- Results : The incorporation of the TFM group into these drugs has been found to enhance their pharmacological activities .
Agrochemicals
- Scientific Field : Agrochemistry
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives have been used extensively in the agrochemical industry . They are primarily used to protect crops from pests .
- Methods of Application : The specific methods of application vary depending on the agrochemical and its intended use .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
High-Strength Polyimides
- Scientific Field : Materials Science
- Application Summary : Trifluoromethyl-containing polyimides have been developed with exceptional mechanical strength .
- Methods of Application : The specific methods of application vary depending on the intended use of the polyimides .
- Results : These polyimides have shown excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .
Fungicides
- Scientific Field : Agrochemistry
- Application Summary : Trifluoromethyl-substituted pyridine derivatives have been used as fungicides . They have shown higher fungicidal activity than chlorine and other derivatives .
- Methods of Application : The specific methods of application vary depending on the fungicide and its intended use .
- Results : 2,3,5-DCTF, a trifluoromethyl-substituted pyridine derivative, is utilized in the synthesis of fluazinam, a fungicide .
High-Strength Polyimides
- Scientific Field : Materials Science
- Application Summary : Trifluoromethyl-containing polyimides have been developed with exceptional mechanical strength .
- Methods of Application : The specific methods of application vary depending on the intended use of the polyimides .
- Results : These polyimides have shown excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa . These exceptional mechanical strength values make these polyimides preferable candidates to be applied commercially .
Safety And Hazards
Orientations Futures
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-4-6-2-1-3-13-8(6)14-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAVWUUTLLHPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281652 | |
| Record name | 1,8-Naphthyridine, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,8-naphthyridine | |
CAS RN |
1261365-77-8 | |
| Record name | 1,8-Naphthyridine, 3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



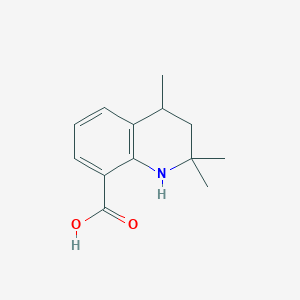
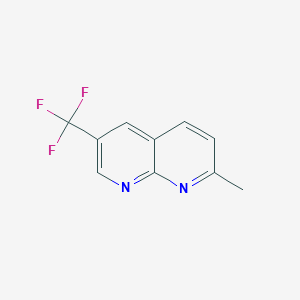
![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1392821.png)
![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)
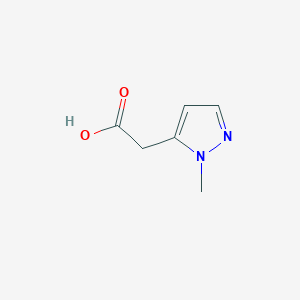
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)
![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)
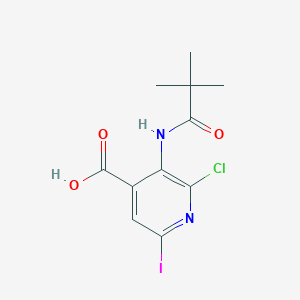
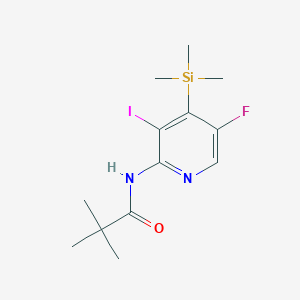
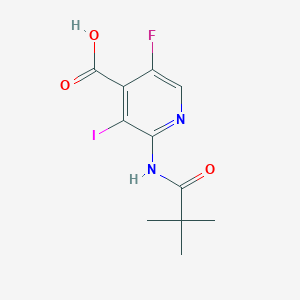
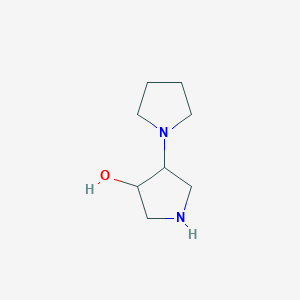
![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)
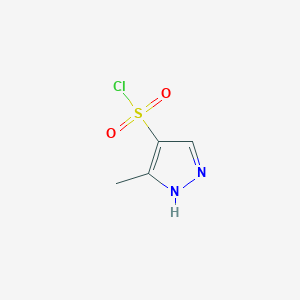
![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)